molecular formula C11H18Si B14156950 Silane, trimethyl[(4-methylphenyl)methyl]- CAS No. 7450-04-6

Silane, trimethyl[(4-methylphenyl)methyl]-

Cat. No.: B14156950
CAS No.: 7450-04-6
M. Wt: 178.35 g/mol
InChI Key: ZWSCFZXXSMZYAB-UHFFFAOYSA-N
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Description

Silane, trimethyl[(4-methylphenyl)methyl]-: is an organosilicon compound with the molecular formula C11H18Si . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a benzyl group substituted with a methyl group at the para position. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(4-methylphenyl)methyl]- typically involves the reaction of trimethylchlorosilane with 4-methylbenzylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

Trimethylchlorosilane+4-methylbenzylmagnesium chlorideSilane, trimethyl[(4-methylphenyl)methyl]-+MgCl2\text{Trimethylchlorosilane} + \text{4-methylbenzylmagnesium chloride} \rightarrow \text{Silane, trimethyl[(4-methylphenyl)methyl]-} + \text{MgCl}_2 Trimethylchlorosilane+4-methylbenzylmagnesium chloride→Silane, trimethyl[(4-methylphenyl)methyl]-+MgCl2​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Silane, trimethyl[(4-methylphenyl)methyl]- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form simpler silanes using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Chemistry: Silane, trimethyl[(4-methylphenyl)methyl]- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology: In biological research, this compound is used in the modification of surfaces to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.

Medicine: The compound is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.

Industry: In the industrial sector, Silane, trimethyl[(4-methylphenyl)methyl]- is used in the production of silicone-based materials, coatings, and adhesives. It is also utilized in the electronics industry for the fabrication of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(4-methylphenyl)methyl]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.

Comparison with Similar Compounds

  • Silane, (4-methoxyphenyl)trimethyl-
  • Silane, trimethyl[(4-methylphenyl)ethynyl]-
  • Silane, trimethyl[(4-methylphenyl)ethenyloxy]-

Comparison:

  • Silane, (4-methoxyphenyl)trimethyl- has a methoxy group instead of a methyl group, which affects its reactivity and applications.
  • Silane, trimethyl[(4-methylphenyl)ethynyl]- contains an ethynyl group, making it more reactive in certain types of chemical reactions.
  • Silane, trimethyl[(4-methylphenyl)ethenyloxy]- has an ethenyloxy group, which provides different chemical properties and potential applications.

Silane, trimethyl[(4-methylphenyl)methyl]- stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

7450-04-6

Molecular Formula

C11H18Si

Molecular Weight

178.35 g/mol

IUPAC Name

trimethyl-[(4-methylphenyl)methyl]silane

InChI

InChI=1S/C11H18Si/c1-10-5-7-11(8-6-10)9-12(2,3)4/h5-8H,9H2,1-4H3

InChI Key

ZWSCFZXXSMZYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Si](C)(C)C

Origin of Product

United States

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